molecular formula C10H21ClN2O3 B591590 (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride CAS No. 1161931-71-0

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Cat. No.: B591590
CAS No.: 1161931-71-0
M. Wt: 252.739
InChI Key: CBLODQXSQDSMHU-SCLLHFNJSA-N
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Description

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an amino group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine followed by the introduction of the hydroxymethyl group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Amino-2-hydroxymethylpyrrolidine: Lacks the Boc protecting group.

    (2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride: Stereoisomer with different spatial arrangement.

    (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine: Free base form without the hydrochloride salt

Uniqueness

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both Boc and hydroxymethyl groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662553
Record name tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161931-71-0
Record name tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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